Niazicin A
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Overview
Description
Niazicin A is a naturally occurring compound isolated from the fresh leaves of Moringa oleifera. It is a mustard oil glycoside possessing a thiocarbamate group, which contributes to its unique chemical properties and biological activities . This compound is known for its hypotensive (blood pressure-lowering) effects, making it a compound of interest in medicinal research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Niazicin A is typically isolated from the ethanolic extract of Moringa oleifera leaves using bioassay-guided fractionation . The isolation process involves several steps, including solvent extraction, chromatography, and spectroscopic analysis to confirm the structure of the compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically Moringa oleifera leaves .
Chemical Reactions Analysis
Types of Reactions
Niazicin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with enhanced biological activity, while reduction reactions can produce reduced forms of the compound with different pharmacological properties .
Scientific Research Applications
Niazicin A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Mechanism of Action
Niazicin A exerts its effects through several molecular targets and pathways. The compound’s hypotensive activity is primarily attributed to its ability to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure . By inhibiting ACE, this compound reduces the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and lowered blood pressure .
Comparison with Similar Compounds
Niazicin A is part of a group of naturally occurring mustard oil glycosides, including niazimin A, niazimin B, and niazicin B . These compounds share similar chemical structures and biological activities but differ in their specific functional groups and molecular configurations . This compound is unique due to its specific thiocarbamate group, which contributes to its distinct pharmacological properties .
Similar Compounds
Properties
CAS No. |
159768-74-8 |
---|---|
Molecular Formula |
C17H23NO7S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[4-[(methoxycarbothioylamino)methyl]phenoxy]-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C17H23NO7S/c1-9-15(24-10(2)19)13(20)14(21)16(23-9)25-12-6-4-11(5-7-12)8-18-17(26)22-3/h4-7,9,13-16,20-21H,8H2,1-3H3,(H,18,26)/t9-,13-,14+,15-,16-/m0/s1 |
InChI Key |
HMXLIRAHSHWREJ-QOYUQHOESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CNC(=S)OC)O)O)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)CNC(=S)OC)O)O)OC(=O)C |
Origin of Product |
United States |
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